Enasidenib

Beschreibung

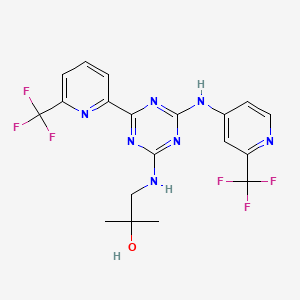

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLUUSLLRIQKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F6N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027942 | |

| Record name | Enasidenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446502-11-9 | |

| Record name | 2-Methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446502-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enasidenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446502119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enasidenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENASIDENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T1SS4E7AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Preclinical Development of Enasidenib

An In-depth Examination of the First-in-Class Mutant IDH2 Inhibitor for Acute Myeloid Leukemia

Enasidenib (formerly AG-221) represents a paradigm shift in the treatment of acute myeloid leukemia (AML), moving from conventional chemotherapy to targeted molecular therapies. Its development was born from the discovery of recurrent mutations in the isocitrate dehydrogenase 2 (IDH2) gene in a subset of AML patients. This technical guide provides a comprehensive overview of the discovery and preclinical journey of this compound, detailing its mechanism of action, key experimental findings, and the foundational data that propelled it into clinical trials.

Discovery: Targeting a Neomorphic Enzyme

The discovery of this compound was initiated through a high-throughput screening campaign designed to identify inhibitors of the mutant IDH2 enzyme, particularly the prevalent IDH2R140Q variant.[1] This effort led to the identification of a potent, selective, and orally available small molecule from a triazine-based chemical series.[1][2] The lead compound, which would become this compound, was found to be a first-in-class, allosteric inhibitor that selectively targets the mutant form of the IDH2 enzyme.[1][3]

Mechanism of Action: Reversing the Oncogenic Cascade

Under normal physiological conditions, the wild-type IDH2 enzyme, located in the mitochondria, plays a crucial role in the Krebs cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] However, specific mutations in the IDH2 gene (primarily at residues R140 and R172) confer a neomorphic, or new, enzymatic activity.[5][6]

This mutant IDH2 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[6][7] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET family enzymes involved in DNA demethylation and histone demethylases.[1] This widespread epigenetic disruption results in DNA and histone hypermethylation, which in turn blocks the normal differentiation of hematopoietic progenitor cells, contributing to leukemogenesis.[5][8][9]

This compound acts by selectively binding to and inhibiting the mutant IDH2 enzyme.[4][6] It functions as an allosteric inhibitor, stabilizing the enzyme in an open conformation that prevents catalysis.[10] This targeted inhibition leads to a significant reduction in 2-HG levels, thereby alleviating the block on α-KG-dependent dioxygenases, restoring normal histone and DNA methylation patterns, and inducing the differentiation of leukemic blasts into mature myeloid cells.[8][11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 7. Discovery of novel this compound analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Enasidenib's Target Selectivity for IDH2 Mutants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes.[1] Mutations in IDH2, particularly at arginine residues R140 and R172, are recurrent in several hematologic malignancies, most notably acute myeloid leukemia (AML), occurring in approximately 8-19% of patients.[2][3] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in histone and DNA hypermethylation, which in turn blocks hematopoietic cell differentiation and promotes leukemogenesis.[4][5] this compound is designed to selectively bind to and inhibit the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[5][6] This technical guide provides an in-depth overview of this compound's target selectivity, including quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.

Quantitative Analysis of this compound's Inhibitory Activity

This compound demonstrates potent and selective inhibition of mutant IDH2 enzymes over the wild-type (WT) form. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various IDH2 mutants and wild-type IDH2, compiled from multiple in vitro studies. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the drug.

| Target Enzyme | IC50 (nM) | Fold Selectivity (vs. WT IDH2) | Reference |

| Mutant IDH2 | |||

| IDH2 R140Q | 100 | 18x | |

| IDH2 R172K | 400 | 4.5x | |

| IDH2 R140Q (alternative) | 75.51 | ~29x | [4] |

| Wild-Type Enzymes | |||

| Wild-Type IDH2 | 1800 | 1x | |

| Wild-Type IDH1 | 450 | N/A | |

| IDH1 R132H | 48400 | N/A |

Signaling Pathway and Mechanism of Action

Mutant IDH2 enzymes play a central role in the pathogenesis of certain cancers by producing the oncometabolite 2-HG. This compound's mechanism of action is centered on the inhibition of this neomorphic activity.

Caption: Mechanism of action of this compound in inhibiting mutant IDH2.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the target selectivity of this compound.

Biochemical Enzyme Inhibition Assay (Fluorogenic)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified mutant and wild-type IDH2 enzymes by monitoring NADPH consumption.

Materials:

-

Purified recombinant human IDH2 (WT, R140Q, R172K)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)

-

Substrate solution: α-ketoglutarate (α-KG)

-

Cofactor solution: NADPH

-

Detection Reagent: Diaphorase and Resazurin

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells.

-

Add the purified IDH2 enzyme to the wells and incubate for a specified pre-incubation time (e.g., 60 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of α-KG and NADPH.

-

Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the diaphorase/resazurin detection reagent.

-

Incubate for a short period to allow for color development.

-

Measure the fluorescence (e.g., Ex 544 nm/Em 590 nm) using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based 2-HG Production Assay

This assay quantifies the reduction of intracellular 2-HG levels in cells expressing mutant IDH2 after treatment with this compound.

Materials:

-

Cell line expressing mutant IDH2 (e.g., TF-1 erythroleukemia cells with IDH2 R140Q)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Seed the mutant IDH2-expressing cells in multi-well plates and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).

-

Harvest the cells and perform cell lysis.

-

Extract the intracellular metabolites.

-

Analyze the 2-HG levels in the cell lysates using a validated LC-MS/MS method.

-

Normalize the 2-HG levels to the cell number or protein concentration.

-

Calculate the percent reduction in 2-HG production and determine the IC50 value.

AML Cell Differentiation Assay

This assay assesses the ability of this compound to induce differentiation in primary AML cells or cell lines harboring IDH2 mutations.

Materials:

-

Primary AML patient bone marrow mononuclear cells (BMMCs) with an IDH2 mutation or a suitable cell line.

-

Cell culture medium with appropriate cytokines.

-

This compound.

-

Flow cytometry antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15).

-

Flow cytometer.

Procedure:

-

Culture the primary AML cells or cell line in the presence of various concentrations of this compound or DMSO for an extended period (e.g., 7-14 days).

-

At various time points, harvest the cells.

-

Stain the cells with a panel of fluorescently labeled antibodies against myeloid differentiation markers.

-

Analyze the cell populations by flow cytometry to quantify the percentage of cells expressing mature myeloid markers.

-

An increase in the proportion of CD11b+, CD14+, or CD15+ cells indicates induced differentiation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an IDH2 inhibitor like this compound.

Caption: Preclinical evaluation workflow for an IDH2 inhibitor.

Conclusion

This compound exhibits a high degree of selectivity for mutant IDH2 enzymes, which is fundamental to its therapeutic efficacy in IDH2-mutated malignancies. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies. The continued investigation into the nuances of this compound's mechanism and the development of robust preclinical evaluation workflows are essential for advancing the field of precision oncology.

References

- 1. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular remission and response patterns in patients with mutant-IDH2 acute myeloid leukemia treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel this compound analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

Enasidenib's Impact on 2-Hydroxyglutarate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enasidenib (Idhifa®), a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, has demonstrated significant clinical activity in patients with relapsed or refractory acute myeloid leukemia (AML) harboring IDH2 mutations. The neomorphic activity of mutant IDH2 results in the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in oncogenesis through epigenetic dysregulation and a block in cellular differentiation. This compound selectively targets and inhibits the mutant IDH2 enzyme, leading to a profound and sustained reduction in 2-HG levels. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative impact on 2-HG levels observed in clinical trials, detailed experimental protocols for 2-HG measurement, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Reversing the Oncogenic Cascade

Mutations in the IDH2 gene, primarily at codons R140 and R172, confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to 2-HG.[1][2] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone demethylases, leading to DNA and histone hypermethylation.[3][4] The resulting epigenetic alterations block myeloid differentiation and promote leukemogenesis.[2]

This compound is a selective, allosteric inhibitor of the mutant IDH2 protein.[3] By binding to the mutant enzyme, this compound prevents the conversion of α-KG to 2-HG, thereby reducing the intracellular and plasma concentrations of this oncometabolite.[3][4] This alleviates the block on cellular differentiation, allowing for the maturation of leukemic blasts into functional neutrophils.[1]

Quantitative Impact of this compound on 2-Hydroxyglutarate Levels

Clinical studies have consistently demonstrated that this compound treatment leads to a rapid and significant reduction in plasma 2-HG levels in patients with IDH2-mutated AML.

Table 1: Summary of 2-HG Reduction in the Phase 1/2 Study (NCT01915498)

| Patient Cohort | Dosing Regimen (Daily) | Median 2-HG Reduction from Baseline | Reference |

| Relapsed/Refractory AML | <100 mg | 92% | [5] |

| Relapsed/Refractory AML | 100 mg | 90% | [5] |

| Relapsed/Refractory AML | >100 mg | 93% | [5] |

Table 2: 2-HG Reduction by IDH2 Mutation Subtype in the Phase 3 IDHENTIFY Trial (NCT02577406)

| Treatment Arm | Overall Patient Population | Patients with Complete Remission (CR) | Patients with Incomplete Response (IR) | Patients with No Response (NR) | Reference |

| This compound | -97% | -100% | -99.5% | -95.1% | |

| Conventional Care | -12% | -64.4% | -74.8% | -5.4% |

Preclinical studies have also shown that this compound-induced inhibition of the mutant IDH2 protein can decrease total serum 2-HG by over 90%.[1] It has been noted in some studies that the magnitude of 2-HG reduction was associated with complete remission in patients with the IDH2-R172 mutation. However, other reports suggest that while 2-HG suppression is a reliable indicator of target engagement, the extent of reduction does not consistently predict clinical response.[1]

Experimental Protocol: Quantification of 2-Hydroxyglutarate

The standard method for the quantification of 2-HG in biological matrices such as plasma, serum, and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following provides a generalized protocol based on published methodologies.

Objective: To accurately quantify the concentration of 2-hydroxyglutarate in human plasma.

Materials:

-

Human plasma samples collected in EDTA tubes.

-

Stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG).

-

Protein precipitation solvent (e.g., acetonitrile).

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

-

Analytical column suitable for polar compounds (e.g., a reversed-phase C18 or a chiral column).

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add a known concentration of the internal standard.

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 200 µL).

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Chromatographic Separation:

-

Inject a small volume of the supernatant (e.g., 5-10 µL) onto the analytical column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

The gradient is optimized to achieve chromatographic separation of 2-HG from other matrix components.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Monitor the specific mass-to-charge ratio (m/z) transitions for both 2-HG and the internal standard using Multiple Reaction Monitoring (MRM). A common transition for 2-HG is m/z 147 -> 129.

-

Optimize the collision energy and other mass spectrometer parameters to maximize signal intensity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of 2-HG standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Calculate the ratio of the peak area of 2-HG to the peak area of the internal standard for both the standards and the unknown samples.

-

Determine the concentration of 2-HG in the plasma samples by interpolating their peak area ratios against the calibration curve.

-

Quality Control:

-

Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the assay.

-

The intra- and inter-assay precision and accuracy should be within acceptable limits (e.g., ±15%).

Conclusion

This compound effectively targets the underlying pathogenic mechanism in IDH2-mutated AML by inhibiting the production of the oncometabolite 2-HG. This leads to a substantial and consistent reduction in 2-HG levels, which is a key pharmacodynamic marker of the drug's activity. The robust and sensitive LC-MS/MS methodology for 2-HG quantification is crucial for monitoring target engagement in clinical trials and for further research into the role of oncometabolites in cancer. This technical guide provides a foundational understanding of this compound's impact on 2-HG, which is essential for researchers and clinicians working on the development and application of targeted therapies in oncology.

References

- 1. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

Enasidenib's Allosteric Foothold on Mutant IDH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enasidenib (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation. This guide provides a detailed technical overview of the this compound binding site on the mutant IDH2 protein. It amalgamates structural data, quantitative binding affinities, and detailed experimental methodologies to offer a comprehensive resource for researchers in oncology and drug development. Central to its mechanism is the allosteric inhibition of the neomorphic activity of mutant IDH2, thereby reducing the oncometabolite D-2-hydroxyglutarate (2-HG) and promoting myeloid differentiation.

Introduction: The Role of Mutant IDH2 in Oncology

Isocitrate dehydrogenase 2 (IDH2) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the mitochondria.[1] Somatic point mutations in the active site of IDH2, most commonly at arginine residues R140 and R172, are found in a variety of cancers, including approximately 12% of AML cases.[2][3] These mutations confer a neomorphic (new) enzymatic function, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates to high levels.[2] 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation via DNA and histone hypermethylation, which ultimately results in a block in cellular differentiation, a hallmark of AML.[2][4] this compound selectively targets these mutant IDH2 enzymes, offering a targeted therapeutic approach.

Mechanism of Action: Allosteric Inhibition of 2-HG Production

This compound functions as a selective, reversible, and potent allosteric inhibitor.[1][5] Instead of competing with the substrate at the active site, it binds to a distinct pocket located at the interface of the IDH2 homodimer.[6][7] This binding event stabilizes the enzyme in an open conformation, preventing the conformational changes necessary for the catalytic reduction of α-KG to 2-HG.[7] The inhibition leads to a significant, dose-dependent reduction in 2-HG levels in both in vitro and in vivo models, which in turn alleviates the differentiation block in hematopoietic cells.[5][6]

Below is a diagram illustrating the signaling pathway of mutant IDH2 and the mechanism of this compound's intervention.

The this compound Binding Site: A Structural Perspective

The precise binding site of this compound on the mutant IDH2 R140Q homodimer was elucidated through X-ray crystallography at a resolution of 1.55 Å (PDB ID: 5I96).[6][8]

-

Location: this compound binds to a hydrophobic, allosteric pocket located at the interface where the two homodimer subunits meet.[2][7] This site is distinct from the catalytic active site where isocitrate and α-KG bind.

-

Key Interacting Residues: The binding is anchored by a combination of hydrogen bonds and extensive hydrophobic interactions.[2] Molecular modeling and structural data have identified several key residues within the pocket that interact with this compound:

-

Glutamine 316 (Q316): Forms crucial hydrogen bonds with the diaminotriazine ring of this compound.[2][9] Mutations at this site, such as Q316E, can disrupt this hydrogen bond and lead to drug resistance.

-

Isoleucine 319 (I319): Contributes to the hydrophobic pocket. Resistance mutations like I319M introduce a bulkier side chain, causing steric hindrance that impedes this compound binding.

-

Other Hydrophobic Interactions: The symmetric, hydrophobic nature of the pocket is formed by residues from both dimer subunits, creating a favorable environment for the lipophilic tails of the this compound molecule.[2]

-

The logical relationship between this compound and the key residues at the binding interface is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of novel this compound analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Identification of High-Affinity Small Molecule Targeting IDH2 for the Clinical Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enasidenib In Vitro Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib (AG-221) is a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2][3] Mutations in IDH2 are found in a significant percentage of patients with acute myeloid leukemia (AML).[4] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in hematopoietic differentiation.[5] this compound selectively targets mutant IDH2 proteins, leading to a reduction in 2-HG levels and inducing differentiation of AML blasts into mature myeloid cells.[1][4][5] This document provides detailed application notes and protocols for key in vitro cell-based assays to study the effects of this compound.

Mechanism of Action

This compound allosterically binds to and inhibits the mutant IDH2 enzyme, preventing the conversion of α-ketoglutarate to 2-HG.[6] The subsequent decrease in intracellular 2-HG levels alleviates the inhibition of enzymes like TET2 and histone demethylases. This restores normal epigenetic regulation, leading to the differentiation of leukemic blasts into mature granulocytes.[5][6] Notably, the primary mechanism of action of this compound is differentiation induction rather than direct cytotoxicity.[4][6]

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound in mutant IDH2 AML cells.

Application Notes

Cell Line Selection

The choice of cell line is critical for studying the in vitro effects of this compound. It is essential to use cell lines harboring an IDH2 mutation (e.g., R140Q or R172K). Primary patient-derived AML cells with confirmed IDH2 mutations are also highly relevant.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: this compound IC50 Values

| Target | Cell-free/Cell-based | IC50 | Reference |

| Mutant IDH2 (R140Q) | Cell-free | 100 nM | [2][7] |

| Mutant IDH2 (R172K) | Cell-free | 400 nM | [7] |

| Wild-Type IDH2 | Cell-free | 1.8 µM | [1] |

| Wild-Type IDH1 | Cell-free | 0.45 µM | [1] |

| Mutant IDH1 (R132H) | Cell-free | 48.4 µM | [1] |

Table 2: In Vitro Effects of this compound on AML Cells

| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |

| 2-HG Production | Primary AML cells (IDH2 R140Q) | 0.1, 1, 5 µM | Inhibition of D-2-hydroxyglutarate production | [1] |

| Cell Differentiation | Primary AML cells (IDH2 R140Q) | 0.1, 1, 5 µM | Induction of differentiation | [1] |

| Cell Differentiation | TF-1 erythroleukemia cells | Not specified | Differentiation to erythrocytes without apoptosis | [6] |

| Myeloid Differentiation | IDH2-mutant AML cells | Not specified | Increased expression of CD11b+, decreased c-Kit+ | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of AML cells.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

IDH2-mutant AML cell line (e.g., TF-1) or primary AML cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO).

-

Add 100 µL of the this compound dilutions to the respective wells.

-

Incubate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Differentiation Assay (Flow Cytometry)

This protocol assesses the induction of myeloid differentiation by this compound through the analysis of cell surface markers.

Experimental Workflow: Cell Differentiation Assay

Caption: Workflow for analyzing cell differentiation by flow cytometry.

Materials:

-

IDH2-mutant AML cell line or primary AML cells

-

Complete cell culture medium

-

This compound

-

FACS buffer (PBS with 2% FBS)

-

Fluorescently conjugated monoclonal antibodies against myeloid differentiation markers (e.g., FITC-CD11b, PE-CD14) and corresponding isotype controls

-

Flow cytometer

Procedure:

-

Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL.

-

Treat the cells with this compound (e.g., 0.1 µM, 1 µM, 5 µM) or vehicle control (DMSO) for 5-7 days. Replenish the medium and drug every 2-3 days.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/100 µL.

-

Add the fluorescently conjugated antibodies (e.g., anti-CD11b, anti-CD14) or isotype controls at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in 300-500 µL of FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of cells expressing the differentiation markers.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Materials:

-

IDH2-mutant AML cell line or primary AML cells

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described in the cell viability assay protocol for 48-72 hours.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

2-Hydroxyglutarate (2-HG) Measurement Assay

This protocol describes the measurement of intracellular 2-HG levels in response to this compound treatment.

Experimental Workflow: 2-HG Measurement

Caption: Workflow for the measurement of intracellular 2-HG levels.

Materials:

-

IDH2-mutant AML cell line or primary AML cells

-

Complete cell culture medium

-

This compound

-

2-HG Assay Kit (commercially available, either LC-MS/MS-based or enzymatic)

-

Reagents for cell lysis and protein quantification (e.g., BCA assay)

Procedure:

-

Seed cells and treat with this compound as described in the cell viability assay protocol for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Lyse the cells according to the 2-HG assay kit manufacturer's instructions.

-

Perform the 2-HG measurement assay following the kit's protocol. This may involve enzymatic reactions leading to a colorimetric or fluorescent readout, or analysis by LC-MS/MS.

-

Measure a portion of the cell lysate for total protein concentration using a standard method like the BCA assay.

-

Normalize the measured 2-HG levels to the total protein concentration for each sample.

-

Calculate the percentage reduction in 2-HG levels in this compound-treated cells compared to the vehicle control.

References

- 1. caymanchem.com [caymanchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ashpublications.org [ashpublications.org]

- 5. This compound induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Enasidenib Dosage for In Vivo Animal Studies

Introduction

Enasidenib (formerly AG-221) is an orally available, selective, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] Mutations in the IDH2 gene are present in approximately 12% of patients with acute myeloid leukemia (AML).[3][4] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, causing DNA and histone hypermethylation and a subsequent block in cellular differentiation.[3][5] this compound works by inhibiting the mutant IDH2 enzyme, thereby reducing 2-HG levels and inducing the differentiation of myeloid blasts.[5][6] It is approved for the treatment of relapsed or refractory (R/R) AML with an IDH2 mutation.[1] These notes provide a summary of preclinical in vivo data and protocols to guide researchers in designing animal studies.

Mechanism of Action

This compound selectively binds to and inhibits mutant IDH2 enzymes (including R140Q, R172S, and R172K variants), blocking the conversion of α-ketoglutarate (α-KG) to 2-HG.[2][5] The resulting decrease in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent enzymes like TET2, restoring normal epigenetic regulation.[5] This leads to the differentiation of immature myeloblasts into mature myeloid cells, rather than direct cytotoxicity.[7]

References

- 1. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 6. reference.medscape.com [reference.medscape.com]

- 7. This compound in the treatment of relapsed/refractory acute myeloid leukemia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enasidenib Treatment in Patient-Derived Xenograft (PDX) Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enasidenib (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] Mutations in IDH2 are found in approximately 12% of patients with acute myeloid leukemia (AML).[3] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to histone and DNA hypermethylation and a block in myeloid differentiation.[1][4] this compound specifically targets the mutant IDH2 protein, leading to a reduction in 2-HG levels and inducing the differentiation of leukemic blasts.[1][5] Patient-derived xenograft (PDX) models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, have emerged as a critical platform for preclinical evaluation of targeted therapies like this compound, as they largely retain the genetic and phenotypic characteristics of the original tumor.[6][7]

These application notes provide a summary of the use of this compound in AML PDX models, including quantitative data from preclinical studies and detailed experimental protocols.

Data Presentation

Table 1: this compound Monotherapy in IDH2-Mutant AML PDX Models

| PDX Model Characteristics | Treatment Regimen | Key Quantitative Outcomes | Reference |

| Human AML xenograft | This compound (dose-dependent) | Dose-dependent survival benefit compared to cytarabine.[8][9] | [8][9] |

| Primary human AML xenografts | This compound | 2- to 35-fold reduction in bone marrow blasts. Near-normal 2-HG levels.[8] | [8] |

| IDH2-R140Q and NPM1c mutant AML PDX (n=3) | This compound (40 mg/kg, twice daily, oral gavage) for 12 weeks | Increased expression of myeloid differentiation markers (CD15 and CD11b) in responder models. Significant decrease in BCL-2 expression in responder models.[10][11] | [12][11] |

Table 2: this compound in Combination Therapy in IDH2-Mutant AML PDX Models

| PDX Model Characteristics | Treatment Regimen | Key Quantitative Outcomes | Reference |

| IDH2-R140Q and NPM1c mutant AML PDX (n=3) | This compound (40 mg/kg, twice daily, oral gavage) + Venetoclax (100 mg/kg, daily, oral gavage) for 12 weeks | Greatest reduction in leukemia engraftment compared to single agents or sequential dosing.[10][13] In responder models, disease was detectable in only 2 of 9 animals with concurrent therapy. | [12][13] |

Mandatory Visualizations

Caption: Mechanism of action of this compound in mutant IDH2 AML.

Caption: Experimental workflow for this compound studies in PDX models.

Caption: Logical relationships of this compound's effects in AML cells.

Experimental Protocols

Protocol 1: AML Patient-Derived Xenograft (PDX) Model Establishment and Engraftment Monitoring

1. Preparation of Patient Cells: 1.1. Thaw cryopreserved primary AML patient mononuclear cells (MNCs) rapidly in a 37°C water bath.[10] 1.2. Immediately transfer the thawed cells dropwise into a larger volume of pre-warmed RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS).[10] 1.3. Centrifuge the cell suspension at 250 x g for 5 minutes at 4°C.[10] 1.4. Resuspend the cell pellet in sterile phosphate-buffered saline (PBS) or appropriate injection medium. 1.5. Perform a viable cell count using Trypan blue exclusion.

2. Xenotransplantation: 2.1. Use immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice. 2.2. Inject 5 x 106 viable AML patient MNCs intravenously via the tail vein into each mouse.[14] The cell suspension volume should be approximately 100-150 µL per mouse.[1][3]

3. Monitoring Leukemia Engraftment: 3.1. Starting 2-4 weeks post-injection, monitor for engraftment of human leukemia cells. 3.2. Collect peripheral blood (approximately 20-40 µL) from the tail vein or submandibular vein into tubes containing an anticoagulant (e.g., K3EDTA).[10] 3.3. Perform red blood cell (RBC) lysis using an appropriate lysis buffer (e.g., ammonium chloride solution).[4] 3.4. Stain the remaining cells with fluorescently-conjugated antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).[4][10] 3.5. Analyze the samples by flow cytometry to determine the percentage of hCD45+ cells, which represents the level of human leukemia engraftment.[4][10] 3.6. Engraftment is considered successful when the percentage of hCD45+ cells in the peripheral blood reaches a predetermined threshold (e.g., >1%).

Protocol 2: Preparation and Administration of this compound in PDX Models

1. This compound Formulation: 1.1. This compound is an oral, small-molecule agent.[8] 1.2. For preclinical studies, this compound can be formulated for oral gavage. A common vehicle for oral administration in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. 1.3. Prepare the this compound suspension at the desired concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.

2. Administration: 2.1. Once leukemia engraftment is confirmed, randomize the mice into treatment and control groups. 2.2. Administer this compound or vehicle control via oral gavage. A typical dosing schedule from preclinical studies is 40 mg/kg twice daily.[10] Clinical trials have used a 100 mg daily dose in patients.[8][9] 2.3. The treatment duration can vary, with studies reporting treatment periods of up to 12 weeks.[10]

Protocol 3: Assessment of Treatment Efficacy in PDX Models

1. Monitoring Leukemia Burden During Treatment: 1.1. Continue to monitor the percentage of hCD45+ cells in the peripheral blood bi-weekly throughout the treatment period as described in Protocol 1.[10] 1.2. For models established with luciferase-expressing AML cells, in vivo bioluminescence imaging (BLI) can be used to non-invasively monitor tumor burden.[1]

2. Endpoint Analysis: 2.1. At the end of the treatment period, euthanize the mice according to institutional guidelines. 2.2. Harvest bone marrow by flushing the femurs and tibias, and collect the spleen.[4] 2.3. Prepare single-cell suspensions from the bone marrow and spleen. 2.4. Determine the leukemia burden in these tissues by flow cytometry for hCD45+ cells.

3. Biomarker Analysis: 3.1. Differentiation Markers: Stain bone marrow cells with antibodies against myeloid differentiation markers such as CD11b and CD15 to assess for this compound-induced differentiation.[12] Analyze by flow cytometry. 3.2. Apoptosis Pathway Proteins: To investigate the mechanism of synergy with other agents like Venetoclax, perform intracellular flow cytometry staining for anti-apoptotic proteins such as BCL-2, BCL-xL, and MCL-1 in the leukemic cell population.[12][11] 3.3. 2-HG Measurement: Measure the levels of the oncometabolite 2-HG in plasma or bone marrow aspirates using liquid chromatography-mass spectrometry (LC-MS) to confirm the pharmacodynamic effect of this compound.[8]

Conclusion

PDX models of IDH2-mutant AML are invaluable tools for the preclinical evaluation of this compound, both as a monotherapy and in combination with other agents. These models allow for the assessment of in vivo efficacy, the investigation of mechanisms of action and resistance, and the identification of potential biomarkers of response. The protocols outlined above provide a framework for conducting robust preclinical studies to further understand the therapeutic potential of this compound.

References

- 1. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real-world clinical outcomes with this compound in relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in the treatment of relapsed/refractory acute myeloid leukemia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Enasidenib Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed protocols for the preparation, storage, and handling of Enasidenib stock solutions for laboratory use, ensuring consistency and accuracy in experimental results.

Chemical and Physical Properties

This compound is a selective, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] Accurate preparation of stock solutions is critical for in vitro and in vivo studies. Key properties are summarized below.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇F₆N₇O | [2] |

| Molecular Weight | 473.38 g/mol | [2] |

| Appearance | White solid powder | [3] |

| Solubility in DMSO | Up to 100 mg/mL (211.24 mM) | [4] |

| Solubility in Ethanol | 91 mg/mL (192.23 mM) | [5] |

| Solubility in Water | Insoluble (≤74 µg/mL) | [6][7] |

Preparation of this compound Stock Solution (for In Vitro Use)

The most common solvent for preparing high-concentration stock solutions of this compound for in vitro experiments is dimethyl sulfoxide (DMSO).[2][8] It is recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4][9]

Materials and Equipment:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Ultrasonic bath (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for a 10 mM Stock Solution in DMSO:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. Gently tap the vial to ensure all the powder is at the bottom.[8]

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.73 mg of this compound.

-

Calculation: Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.010 mol/L x 0.001 L x 473.38 g/mol = 0.00473 g = 4.73 mg

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, sonicate the solution in an ultrasonic bath for short intervals.[2][8] Gentle warming (not exceeding 50°C) can also be applied if necessary.[8]

-

Storage: Once fully dissolved, the stock solution is ready for use or storage.

Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO

| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |

| 1 mM | 0.473 mg | 2.37 mg | 4.73 mg |

| 5 mM | 2.37 mg | 11.83 mg | 23.67 mg |

| 10 mM | 4.73 mg | 23.67 mg | 47.34 mg |

| 50 mM | 23.67 mg | 118.35 mg | 236.69 mg |

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[8][10]

-

Storage Conditions: Store the aliquots in tightly sealed vials at -20°C or -80°C.[10]

Table 3: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Stability Period | Reference |

| Powder | -20°C | 3 years | [2] |

| 4°C | 2 years | [2] | |

| In DMSO | -80°C | 6 months to 1 year | [2][11] |

| -20°C | 1 to 6 months | [2][3][11] |

Note: If a solution is stored at -20°C for over a month, its efficacy should be re-verified.[10]

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the high-concentration stock solution into a cell culture medium or appropriate assay buffer.

Protocol for Serial Dilution:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution to the medium while vortexing gently to minimize precipitation.

-

DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.5%.[10] For sensitive cell lines, this may need to be even lower (e.g., <0.1%).

-

Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the treated samples.[10]

-

Precipitation: If precipitation is observed upon dilution in the aqueous medium, the working solution can be sonicated to aid re-dissolution.[8]

Visual Workflows (Graphviz Diagrams)

Caption: Workflow for preparing this compound stock solution.

Caption: Workflow for preparing this compound working solution.

References

- 1. This compound | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lifetechindia.com [lifetechindia.com]

- 3. This compound | 1446502-11-9 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. file.selleckchem.com [file.selleckchem.com]

- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying IDH2 Mutation-Driven Metabolic Changes Using Enasidenib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a significant subset of driver mutations in various malignancies, most notably in Acute Myeloid Leukemia (AML), where they occur in approximately 8-19% of patients.[1][2] Wild-type IDH2 is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the mitochondria.[3] However, specific mutations, typically at the R140 and R172 residues, confer a neomorphic (new) function to the enzyme.[1][4] This mutant IDH2 (mIDH2) enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][5][6]

Accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone demethylases.[1][7] This leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks hematopoietic cell differentiation and promotes leukemogenesis.[1][5][7]

Enasidenib (formerly AG-221) is a first-in-class, oral, selective, small-molecule inhibitor of mIDH2 enzymes.[4][5] By specifically targeting the mutant enzyme, this compound reduces 2-HG production, thereby reversing the epigenetic block and inducing myeloid differentiation.[5][8] This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound as a tool to investigate the metabolic and cellular consequences of IDH2 mutations.

Mechanism of Action of this compound

This compound allosterically binds to and inhibits the mIDH2 enzyme, preventing the catalytic conversion of α-KG to 2-HG.[7][9] The subsequent reduction in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, restoring normal epigenetic programming and allowing for the differentiation of immature blasts into mature myeloid cells.[1][10] This mechanism is distinct from cytotoxic chemotherapy as it primarily promotes cellular differentiation rather than inducing apoptosis.[6][11]

Data Presentation

This compound's activity can be quantified by its inhibitory concentration, its effect on 2-HG levels, and its impact on cell populations in both preclinical and clinical settings.

Table 1: Preclinical Potency of this compound Against Mutant IDH2 Variants

| Mutant IDH2 Variant | IC₅₀ (nM) | Cell Line Context |

|---|---|---|

| IDH2-R140Q | 100 | TF-1 Erythroleukemia |

| IDH2-R172K | 400 | TF-1 Erythroleukemia |

Data sourced from reference[3]. IC₅₀ represents the half-maximal inhibitory concentration.

Table 2: Clinical Reduction of 2-Hydroxyglutarate (2-HG) with this compound

| Patient Cohort | Treatment | Median 2-HG Suppression |

|---|---|---|

| Relapsed/Refractory AML (All Patients) | This compound (100 mg daily) | 90.6% |

| Relapsed/Refractory AML (IDH2-R140) | This compound (100 mg daily) | 94.9% |

| Relapsed/Refractory AML (IDH2-R172) | This compound (100 mg daily) | 70.9% |

Data represents plasma 2-HG reduction from baseline. Sourced from references[1][4][6].

Table 3: Clinical Response Rates in Relapsed/Refractory AML Patients Treated with this compound

| Response Metric | Percentage of Patients |

|---|---|

| Overall Response Rate (ORR) | 40.3% |

| Complete Remission (CR) | 19.3% |

| Median Time to First Response | 1.9 months |

| Median Overall Survival (for CR patients) | 19.7 months |

Data from the Phase 1/2 AG221-001 trial. Sourced from references[1][5][11]. ORR includes CR, CR with incomplete hematologic recovery (CRi), partial remission (PR), and morphologic leukemia-free state (MLFS).

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in vitro.

Cell Culture and In Vitro this compound Treatment

This protocol describes the basic setup for treating IDH2-mutant cells with this compound.

-

Cell Lines: Use human cell lines endogenously expressing or engineered to express IDH2 mutations (e.g., TF-1 IDH2-R140Q, U937 IDH2-R140Q).

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Store aliquots at -20°C or -80°C, protected from light.

-

On the day of the experiment, dilute the stock solution in culture media to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). A vehicle control (DMSO) at the same final concentration should always be included.

-

-

Treatment Protocol:

-

Seed cells in multi-well plates at a density appropriate for the assay duration (e.g., 1 x 10⁵ cells/mL).

-

Add the prepared this compound or vehicle control solutions to the respective wells.

-

Incubate for the desired time period (e.g., 24, 48, 72, 96 hours), depending on the downstream assay.

-

Measurement of 2-HG Levels by LC-MS/MS

This protocol outlines the steps for quantifying the oncometabolite 2-HG.

-

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately measuring 2-HG levels in cell culture supernatants, cell lysates, or patient plasma/serum.[12]

-

Sample Preparation (from Cell Culture):

-

After treatment, centrifuge cell culture plates to pellet the cells.

-

Collect the supernatant (for extracellular 2-HG) and store at -80°C.

-

Wash the cell pellet with ice-cold PBS.

-

Perform metabolite extraction by adding a cold extraction solvent (e.g., 80% methanol).

-

Incubate on ice for 10-20 minutes, vortexing periodically.

-

Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet debris.

-

Collect the supernatant containing intracellular metabolites.

-

-

LC-MS/MS Analysis:

-

Samples are typically analyzed using a triple quadrupole mass spectrometer coupled with a liquid chromatography system.

-

An appropriate chromatography column (e.g., HILIC or reverse-phase) is used to separate 2-HG from other metabolites.

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for 2-HG (and an internal standard) for quantification.

-

A standard curve using known concentrations of 2-HG must be run to accurately quantify the metabolite in the experimental samples.

-

Cell Viability Assay (MTT-based)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[13][14]

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

-

-

Protocol:

-

Seed cells in a 96-well plate (e.g., 10,000 cells/well) and treat with this compound as described in Protocol 1 for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well.[14]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][14]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

-

Mix gently by pipetting to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Myeloid Differentiation Assay by Flow Cytometry

This protocol assesses cell surface marker expression to quantify myeloid differentiation.

-

Principle: As leukemic blasts differentiate into mature myeloid cells (e.g., neutrophils, monocytes), they upregulate the expression of specific cell surface markers, such as CD11b and CD14, and may downregulate markers of immaturity like c-Kit.[3]

-

Protocol:

-

Culture and treat IDH2-mutant cells with this compound or vehicle for an extended period (e.g., 4-7 days) to allow for differentiation.

-

Harvest cells (approximately 0.5-1 x 10⁶ cells per sample) and wash with ice-cold FACS buffer (e.g., PBS with 2% FBS).

-

Resuspend cells in FACS buffer containing fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b-PE, anti-CD14-FITC).

-

Incubate for 20-30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the final cell pellet in FACS buffer. A viability dye (e.g., DAPI, 7-AAD) can be added to exclude dead cells from the analysis.

-

Analyze the samples on a flow cytometer, gating on the live cell population and quantifying the percentage of cells positive for the differentiation markers.

-

Experimental Workflows and Logical Relationships

Visualizing the experimental process and the underlying logic helps in planning and execution.

References

- 1. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 8. This compound, a targeted inhibitor of mutant IDH2 proteins for treatment of relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

- 12. bioline.ru [bioline.ru]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols: Investigating Leukemia Stem Cell Differentiation with Enasidenib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key challenge in treating AML is the persistence of leukemia stem cells (LSCs), which possess self-renewal capabilities and are often resistant to conventional chemotherapy, leading to relapse[1].

Recurrent mutations in the isocitrate dehydrogenase 2 (IDH2) gene, present in approximately 8-15% of AML patients, represent a key therapeutic target[2]. These mutations lead to the production of an oncometabolite, R-2-hydroxyglutarate (2-HG), which induces a block in hematopoietic differentiation[2][3]. Enasidenib (AG-221/CC-90007) is a first-in-class, oral, selective, small-molecule inhibitor of the mutant IDH2 enzyme[4]. It acts not by direct cytotoxicity, but by promoting the differentiation of leukemic blasts into mature, functional neutrophils[2][3]. These application notes provide an overview of the mechanism of this compound, relevant clinical data, and detailed protocols for investigating its effects on LSC differentiation.

Mechanism of Action

Mutant IDH2 enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET family enzymes involved in DNA demethylation and histone demethylases.[6] This results in widespread hypermethylation of DNA and histones, leading to an epigenetic state that blocks hematopoietic stem cell differentiation and promotes leukemogenesis.[5][6]

This compound selectively binds to and inhibits the mutant IDH2 enzyme, leading to a significant reduction in 2-HG levels.[5] The decrease in 2-HG restores the function of α-KG-dependent dioxygenases, reverses the epigenetic block, and allows for the terminal differentiation of leukemic blasts.[7][8]

Quantitative Data Summary

This compound has demonstrated significant clinical activity in patients with relapsed or refractory (R/R) AML harboring an IDH2 mutation. Its efficacy is primarily driven by inducing cellular differentiation.

Table 1: Clinical Efficacy of this compound Monotherapy in R/R AML

| Parameter | Value | Reference(s) |

|---|---|---|

| Overall Response Rate (ORR) | 40.3% | [4][9] |

| Complete Remission (CR) | 19.3% | [2][4] |

| Median Duration of Response | 5.8 months | [4] |

| Median Time to Best Response | 3.7 months | [3] |

| Median Overall Survival (OS) | 9.3 months | [4][6] |

| Median OS in Patients with CR | 19.7 months |[2][4] |

Table 2: Pharmacodynamic & Safety Profile of this compound

| Parameter | Value / Observation | Reference(s) |

|---|---|---|

| Median 2-HG Suppression | 90.6% | [3] |

| 2-HG Suppression (R140 mutation) | 94.9% | [10] |

| 2-HG Suppression (R172 mutation) | 70.9% | [10] |

| IDH-Inhibitor Associated Differentiation Syndrome (DS) | 10.4% - 19% incidence | [11][12][13] |

| Median Time to DS Onset | 19-32 days | [11][13] |

| Grade 3-4 Indirect Hyperbilirubinemia | 12% |[4] |

Experimental Protocols & Workflow

Investigating the effects of this compound requires a multi-faceted approach, combining in vitro cell culture with functional and molecular assays.

Protocol 4.1: In Vitro Culture and Treatment of AML Cells

This protocol describes the culture of primary AML cells and treatment with this compound to assess differentiation.

Materials:

-

Primary AML patient bone marrow or peripheral blood samples (with confirmed IDH2 mutation).

-

Ficoll-Paque for mononuclear cell (MNC) isolation.

-

CD34 MicroBead Kit for positive selection of hematopoietic stem and progenitor cells.

-

StemSpan™ SFEM II or similar serum-free expansion medium supplemented with appropriate cytokines[14].

-

This compound (dissolved in DMSO).

-

Vehicle control (DMSO).

-

96-well cell culture plates.

Procedure:

-

Isolate Cells: Isolate MNCs from patient samples using Ficoll-Paque density gradient centrifugation. For LSC-enriched populations, perform CD34+ cell selection using magnetic beads according to the manufacturer's protocol.

-

Cell Culture: Resuspend CD34+ selected cells or total MNCs in pre-warmed StemSpan™ medium at a density of 1x10^6 cells/mL.

-

Plating: Plate 100 µL of cell suspension into each well of a 96-well plate.

-

Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Add the drug or vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.1%.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72-96 hours.

-

Analysis: After incubation, harvest cells for downstream analysis as described in the following protocols.

Protocol 4.2: Flow Cytometry for Myeloid Differentiation

This protocol is for assessing changes in cell surface markers indicative of myeloid differentiation.

Materials:

-

Treated and control cells from Protocol 4.1.

-

FACS buffer (PBS + 2% FBS).

-

Fluorochrome-conjugated antibodies (e.g., anti-CD34, anti-CD38, anti-CD11b, anti-CD14, anti-CD45).

-

Viability dye (e.g., 7-AAD).

-

Flow cytometer.

Procedure:

-

Harvest Cells: Carefully collect cells from each well into flow cytometry tubes.

-

Wash: Wash cells once with 1 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated antibody cocktail.

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Wash: Wash cells twice with 1 mL of cold FACS buffer.

-

Viability Staining: Resuspend the cell pellet in 200 µL of FACS buffer and add the viability dye according to the manufacturer's instructions.

-

Acquisition: Analyze the samples on a flow cytometer. Gate on viable, single cells.

-

Data Analysis: Quantify the percentage of cells expressing mature myeloid markers (e.g., CD11b+, CD14+) and the reduction in the immature LSC-like population (e.g., CD34+CD38-).[15] An increase in the mature population and a decrease in the immature population in this compound-treated samples indicate induced differentiation.

Protocol 4.3: 2-HG Level Measurement

This protocol provides a general guideline for measuring the oncometabolite 2-HG. The preferred method is LC-MS/MS for its sensitivity and specificity, but commercially available enzymatic assays can also be used.

Materials:

-

Treated and control cells from Protocol 4.1.

-

Cell supernatant or cell pellets.

-

Metabolite extraction buffer (e.g., 80% methanol).

-

LC-MS/MS system or 2-HG Assay Kit.

Procedure:

-

Sample Preparation:

-

Supernatant: Collect the cell culture medium.

-

Cell Pellets: Harvest at least 1x10^6 cells, wash with cold PBS, and snap-freeze the pellet.

-

-

Metabolite Extraction: Add ice-cold extraction buffer to the cell pellet, vortex thoroughly, and incubate on ice for 20 minutes. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the metabolites.

-

Quantification: Analyze the extracted metabolites or culture supernatant using an LC-MS/MS method or a commercial colorimetric/fluorometric 2-HG assay kit, following the manufacturer's protocol.

-

Data Analysis: Normalize 2-HG levels to cell number or total protein concentration. A significant decrease in 2-HG levels in this compound-treated samples confirms target engagement.[10]

Biomarkers of Response and Resistance Mechanisms

While this compound is effective in a subset of patients, primary and acquired resistance are significant clinical challenges.

Response Prediction:

-

Suppression of 2-HG is necessary for response but is not sufficient on its own, as many non-responding patients also exhibit potent 2-HG suppression.[9][10]

-

The primary mechanism of clinical response is the differentiation of myeloblasts, which can occur even while the IDH2 mutation persists.[10]

Resistance Mechanisms:

-

Co-occurring Mutations: The most well-characterized mechanism of primary resistance involves co-mutations in signaling pathways that promote proliferation and block differentiation independently of the IDH2 pathway.[7] Mutations in RAS pathway genes (NRAS, KRAS, PTPN11) are significantly enriched in non-responding patients.[6][9][10]

-

Clonal Evolution: Under the selective pressure of therapy, pre-existing subclones with resistance-conferring mutations can expand, leading to relapse.

Important Considerations

-

Differentiation Syndrome (DS): A critical and potentially fatal adverse event associated with this compound is DS. It is characterized by rapid proliferation and differentiation of myeloid cells, leading to symptoms like dyspnea, hypoxia, pulmonary infiltrates, and fever.[11][12] Researchers should be aware of this phenomenon in in vivo models. In clinical settings, DS is managed with systemic corticosteroids.[11]

-

Leukocytosis: Non-infectious leukocytosis can occur due to the rapid proliferation of differentiating myeloid cells and should be monitored.[3]

-

Time to Response: Clinical responses to this compound can be delayed, with the median time to best response being over three months.[3] This reflects the drug's mechanism, which relies on cellular differentiation rather than immediate cytotoxicity. Long-term in vitro and in vivo experiments may be necessary to fully capture its effects.

References

- 1. Identification and targeting leukemia stem cells: The path to the cure for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 6. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces acute myeloid leukemia cell differentiation to promote clinical response | Blood | American Society of Hematology [ashpublications.org]

- 10. This compound induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differentiation syndrome associated with treatment with IDH2 inhibitor this compound: pooled analysis from clinical trials [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]